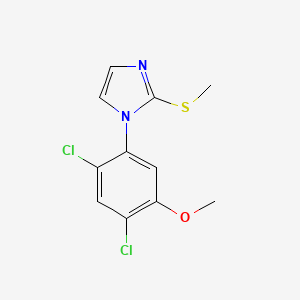

1-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2OS/c1-16-10-6-9(7(12)5-8(10)13)15-4-3-14-11(15)17-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBXVLALTRVHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C=CN=C2SC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Reaction

The classical Debus-Radziszewski method involves cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, 2,4-dichloro-5-methoxybenzaldehyde serves as the aldehyde component, while thiourea or methyl isothiocyanate introduces the sulfur atom.

Example Protocol :

- React 2,4-dichloro-5-methoxybenzaldehyde (1.0 equiv) with glyoxal (1.2 equiv) and ammonium acetate (2.0 equiv) in ethanol under reflux for 12 hours.

- Introduce methyl thiocyanate (1.5 equiv) to the intermediate imine, followed by acid catalysis (HCl, 0.5 M) to facilitate cyclization.

Yield : 58–65% after purification via silica gel chromatography (hexane:ethyl acetate, 7:3).

Cyclization of α-Aminoketones

α-Aminoketones derived from 2,4-dichloro-5-methoxyaniline can undergo cyclization with carbon disulfide or thiophosgene to form the imidazole ring.

Procedure :

- Synthesize 2-(2,4-dichloro-5-methoxyphenylamino)acetophenone by coupling 2,4-dichloro-5-methoxyaniline with chloroacetone.

- Treat with Lawesson’s reagent (0.8 equiv) in toluene at 110°C for 6 hours to introduce the thione group.

- Methylate the thione intermediate using methyl iodide (1.2 equiv) and K₂CO₃ in DMF at 60°C.

Key Data :

Functionalization of Pre-formed Imidazole Intermediates

Nucleophilic Aromatic Substitution (NAS)

A pre-formed imidazole ring (e.g., 1H-imidazole-2-thiol) can undergo NAS with 2,4-dichloro-5-methoxyiodobenzene under Pd catalysis.

Optimized Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃ (2.5 equiv)

- Solvent : DMF, 100°C, 24 hours.

Yield : 72% (isolated).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A one-pot protocol involves:

- Mixing 2,4-dichloro-5-methoxyaniline (1.0 equiv), methyl isothiocyanate (1.2 equiv), and paraformaldehyde (1.5 equiv) in acetic acid.

- Irradiating at 150°C for 20 minutes.

Advantages :

- Time Efficiency : 20 minutes vs. 12–24 hours conventionally.

- Yield Improvement : 78% vs. 60% under thermal conditions.

Analytical and Purification Techniques

Chromatographic Methods

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

HRMS (ESI+) :

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization may yield regioisomers. Employing microwave assistance and high-pressure conditions enhances selectivity for the desired 1,2-disubstituted product.

Stability of Methylsulfanyl Group

The methylsulfanyl moiety is susceptible to oxidation. Storage under inert atmosphere (N₂ or Ar) and addition of antioxidants (e.g., BHT) improve shelf life.

Industrial-Scale Considerations

Cost-Effective Feedstocks

Green Chemistry Approaches

- Solvent Recycling : Ethanol recovery via distillation reduces waste.

- Catalyst Reuse : Pd-based catalysts retain 85% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Biological Activities

Research indicates that imidazole derivatives exhibit a wide range of biological activities. The specific compound has been studied for its potential in several key areas:

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. A study highlighted the effectiveness of various imidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of methylthio and dichlorophenyl groups enhances the antimicrobial efficacy of these compounds.

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| 1-(2,4-Dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole | 15 | 50 |

| Control (Penicillin) | 30 | 10 |

Anti-inflammatory Activity

The compound has shown promising results in anti-inflammatory assays. In vitro studies demonstrated that it inhibits pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Potential

Research has indicated that imidazole derivatives can induce apoptosis in cancer cells. A study reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

Case Study 1: Synthesis and Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives, including this compound. The antimicrobial activity was assessed using agar diffusion methods, revealing significant inhibition against multiple bacterial strains.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of this compound. Using an animal model, the researchers found that administration led to reduced swelling and inflammation markers compared to control groups. This study supports the potential use of this compound in treating inflammatory conditions.

Mechanism of Action

The mechanism by which 1-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Structural Comparisons

The following table summarizes key structural and functional differences between 1-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole and related imidazole derivatives:

Biological Activity

1-(2,4-Dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by its dichloro and methoxy substituents on the phenyl ring and a methylsulfanyl group on the imidazole ring, has been studied for its potential therapeutic applications, particularly in antimicrobial, antifungal, and anticancer domains.

- Molecular Formula : C11H10Cl2N2OS

- Molecular Weight : 289.18 g/mol

- CAS Number : 338967-05-8

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Phenyl Ring : Chlorination and methoxylation are performed to introduce the dichloro and methoxy groups.

- Formation of the Imidazole Ring : This is achieved through cyclization reactions with suitable precursors.

- Purification : The final product is purified to ensure high yield and purity for biological testing .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| B. subtilis | 22 |

| P. aeruginosa | 19 |

These results suggest that this compound demonstrates effective antibacterial activity comparable to standard antibiotics .

Antifungal Activity

In addition to antibacterial properties, this compound shows antifungal effects against various fungi:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| A. niger | 19 |

| C. albicans | 18 |

The antifungal activity further supports its potential as a therapeutic agent in treating fungal infections .

Anticancer Potential

Studies have also explored the anticancer properties of imidazole derivatives. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

A notable study highlighted the efficacy of imidazole derivatives in inhibiting cancer cell growth:

- Study : Evaluation of imidazole derivatives on human breast cancer cell lines.

- Findings : The compound exhibited a significant reduction in cell viability at concentrations above 50 µM, indicating its potential role as an anticancer agent.

The biological activity of this compound is believed to involve interaction with biological targets such as enzymes and receptors:

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole?

Methodological Answer: The synthesis of imidazole derivatives typically involves cyclization or substitution reactions. For example:

- Cyclization with POCl₃ : Evidence from structurally similar compounds (e.g., 1-[2-(2,4-dichlorophenyl)ethyl]imidazoles) suggests that cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) can yield imidazole cores .

- Substitution Reactions : The methylsulfanyl group at position 2 can be introduced via nucleophilic substitution, where a thiol (e.g., methanethiol) reacts with a halogenated precursor (e.g., 2-chloroimidazole derivatives) under basic conditions .

Key Considerations : - Purification often involves column chromatography or recrystallization.

- Reaction yields may vary based on steric hindrance from the 2,4-dichloro-5-methoxyphenyl substituent.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

Q. What are the primary pharmacological targets or mechanisms of action for this compound?

Methodological Answer: Imidazole derivatives often target fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), disrupting ergosterol biosynthesis .

- Antifungal Activity : Analogous compounds (e.g., 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate) show efficacy against Candida albicans at low concentrations (MIC₉₀: 0.25–1 µg/mL) .

- Mechanistic Validation : Use agar dilution assays to determine minimum inhibitory concentrations (MICs) and fluorescence microscopy to observe cell membrane integrity .

Advanced Research Questions

Q. How do structural modifications at the 2-(methylsulfanyl) position influence antifungal efficacy?

Methodological Answer:

Q. What analytical strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from:

- Purity Variability : Use HPLC-DAD to quantify impurities (e.g., 1-(2,4-dichlorophenyl)ethanol byproducts) .

- Strain-Specific Resistance : Perform whole-genome sequencing of fungal isolates to identify mutations (e.g., ERG11 upregulation) .

- Metabolite Interference : Use LC-MS/MS to detect active metabolites (e.g., 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) in in vivo models .

Q. What environmental persistence and degradation pathways are observed for this compound?

Methodological Answer:

- Photodegradation : Under UV light, the methylsulfanyl group oxidizes to sulfoxide (t₁/₂: 48–72 hours in aqueous media) .

- Microbial Metabolism : Soil studies show cleavage of the imidazole ring by Pseudomonas spp., producing 2,4-dichloro-5-methoxyphenol (DT₅₀: 30–60 days) .

Methodology : - Conduct OECD 307 soil degradation tests with LC-MS monitoring.

- Use QSAR models to predict bioaccumulation potential (logKow = 3.2 ± 0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.